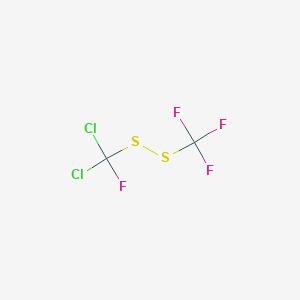
2-(Chloromethyl)oxirane;ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound that combines the properties of an epoxide and a diamine. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-(Chloromethyl)oxirane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves mixing the reactants in a suitable solvent and maintaining the reaction temperature to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the oxirane ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The epoxide ring can undergo ring-opening reactions with nucleophiles, resulting in the formation of different products.
Polymerization: The compound can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent unwanted side reactions and to maximize the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while ring-opening reactions with alcohols can produce hydroxyl-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and the reaction conditions. The compound can also interact with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the diamine component.
Ethylenediamine: Contains the diamine functionality but lacks the epoxide ring.
N,N-Dimethyl-2-hydroxypropylammonium chloride: A polymer with similar reactivity but different applications.
Uniqueness
2-(Chloromethyl)oxirane;ethane-1,2-diamine is unique due to its combination of an epoxide and a diamine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
172228-58-9 |
|---|---|
Molekularformel |
C5H13ClN2O |
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
InChI-Schlüssel |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CN)N |
Verwandte CAS-Nummern |
25014-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
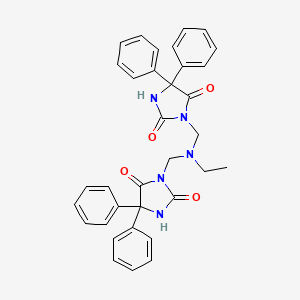
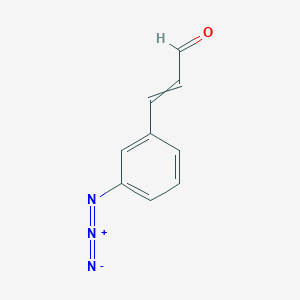
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
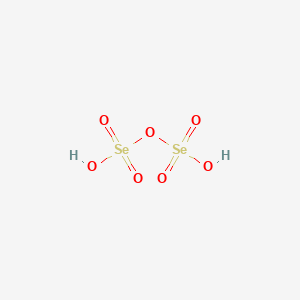
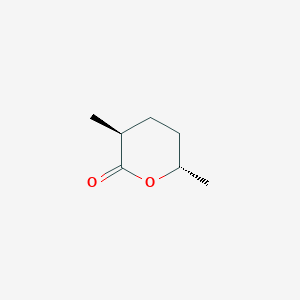
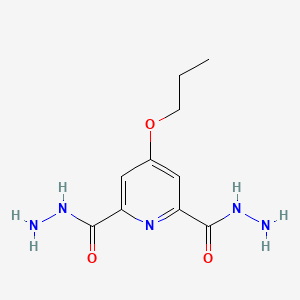
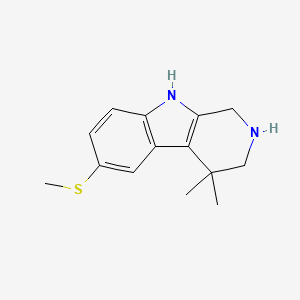
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
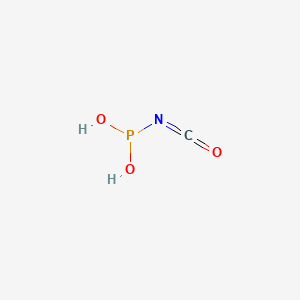
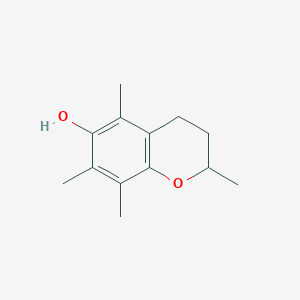
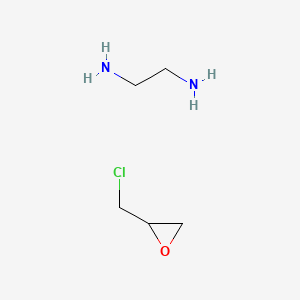
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
